Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde and a dicarbonyl compound. The reaction is often carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or methanol. The presence of a base like sodium methoxide can enhance the reaction yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its difluoromethoxy group enhances its pharmacokinetic properties, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C21H15F2N3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H15F2N3O3/c1-28-20(27)18-11-16(14-7-9-15(10-8-14)29-21(22)23)24-19-12-17(25-26(18)19)13-5-3-2-4-6-13/h2-12,21H,1H3 |
InChI Key |
AKRCXDPTQVHHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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